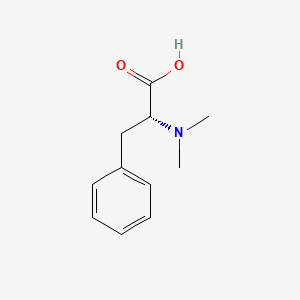
n,n-dimethyl-d-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Dimethylamino)-3-phenylpropanoic acid is a chiral amino acid derivative with a dimethylamino group and a phenyl group attached to the propanoic acid backbone
Mechanism of Action
Target of Action
N,N-Dimethyl-D-Phenylalanine, also known as (2R)-2-(Dimethylamino)-3-phenylpropanoic acid or ®-2-(Dimethylamino)-3-phenylpropanoic acid, primarily targets the Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . These targets play a crucial role in various biochemical pathways and cellular functions.
Mode of Action
It is known that the compound’s interaction with its targets leads to changes in the biochemical pathways and cellular functions associated with these targets .
Biochemical Pathways
this compound affects several biochemical pathways. It is involved in the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . The downstream effects of these pathways include various physiological responses and cellular functions.
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by various factors, including its absorption, distribution, metabolism, and elimination .
Result of Action
The molecular and cellular effects of this compound’s action are complex and multifaceted. They include changes in cellular functions and biochemical pathways, as well as potential effects on human health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, and the presence of other compounds or substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Dimethylamino)-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as ®-2-amino-3-phenylpropanoic acid, with dimethylamine under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of ®-2-(Dimethylamino)-3-phenylpropanoic acid may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields . Additionally, the use of green chemistry principles, such as acid-assisted reactions with dimethyl carbonate, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-2-(Dimethylamino)-3-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups using reagents like acetyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acetyl chloride is a common reagent for substituting the dimethylamino group.
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Acetylated derivatives
Scientific Research Applications
®-2-(Dimethylamino)-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Dimethylamino)-3-phenylpropanoic acid: The enantiomer of the compound with different stereochemistry.
2-(Dimethylamino)-3-phenylpropanoic acid: The racemic mixture of both enantiomers.
2-(Dimethylamino)-3-phenylpropanoic acid derivatives: Compounds with modifications to the dimethylamino or phenyl groups.
Uniqueness
®-2-(Dimethylamino)-3-phenylpropanoic acid is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This specificity makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
(2R)-2-(dimethylamino)-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGIQTACRLIOHC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H](CC1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2703601.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2703602.png)

![N-[(2-chlorophenyl)methyl]-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2703608.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2703611.png)
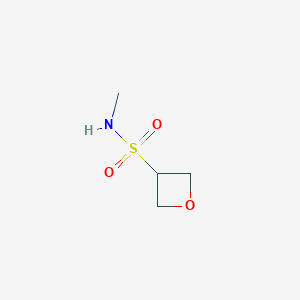
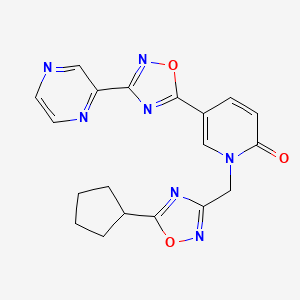
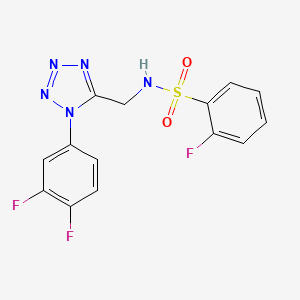
![8-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2703615.png)
![5-(ethylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2703617.png)
![1-[2-(Ethylsulfanyl)phenyl]propan-2-one](/img/structure/B2703618.png)
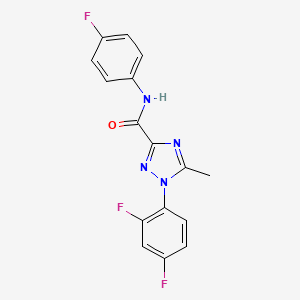
![N-[2-(diethylamino)ethyl]-N'-{[1-(4-methoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide](/img/structure/B2703622.png)
